Thermal Stability vs. Regioisomers
The melting point of 3-(2,4-difluorophenyl)propionic acid (104–108 °C, lit.) is substantially higher than that of every other difluorophenylpropionic acid regioisomer: 3-(2,5-difluorophenyl)propionic acid (71–73 °C), 3-(3,5-difluorophenyl)propionic acid (59–61 °C), and 3-(3,4-difluorophenyl)propionic acid (49–53 °C) . The non-fluorinated parent, 3-phenylpropionic acid (hydrocinnamic acid), melts even lower at 45–48 °C [1]. This 33–59 °C elevation indicates stronger intermolecular forces in the crystalline lattice of the 2,4-isomer, attributable to the specific orientation of the two fluorine substituents.
| Evidence Dimension | Melting point (solid-state thermal stability) |
|---|---|
| Target Compound Data | 104–108 °C (lit.) |
| Comparator Or Baseline | 3-(2,5-Difluorophenyl)propionic acid: 71–73 °C; 3-(3,5-Difluorophenyl)propionic acid: 59–61 °C; 3-(3,4-Difluorophenyl)propionic acid: 49–53 °C; non-fluorinated 3-phenylpropionic acid: 45–48 °C |
| Quantified Difference | Δmp = +33 °C vs. 2,5-isomer; +45 °C vs. 3,5-isomer; +55 °C vs. 3,4-isomer; +59 °C vs. non-fluorinated parent |
| Conditions | Literature melting point data from vendor technical datasheets and chemical databases; measurements performed under standard laboratory conditions. |
Why This Matters
The higher melting point confers superior room-temperature solid-state stability, reducing the risk of phase changes during ambient storage and shipment—a critical factor for procurement managers evaluating long-term inventory integrity and for chemists who require consistent physical form for accurate weighing and formulation.
- [1] ChemWhat. (n.d.). 3-Phenylpropionic acid – CAS 501-52-0: Melting Point 45-48 °C (lit.). Accessed via chemwhat.com. View Source
